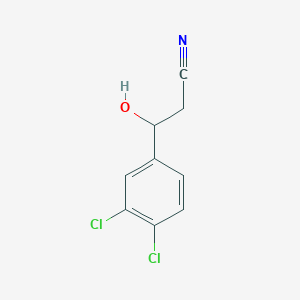
3-(3,4-Dichlorophenyl)-3-hydroxypropanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4-Dichlorophenyl)-3-hydroxypropanenitrile, also known as DPCPX, is a potent and selective antagonist of the adenosine A1 receptor. Adenosine is a purine nucleoside that plays a crucial role in various physiological processes, including neurotransmission, energy metabolism, and immune response. Adenosine receptors are widely distributed throughout the body and are involved in many physiological and pathological conditions, such as inflammation, ischemia, and cancer. Therefore, the development of selective adenosine receptor ligands has become an active area of research in the pharmaceutical industry.
Scientific Research Applications
Antibacterial Agents
A study by Sheikh, Ingle, and Juneja (2009) explored the synthesis of related compounds, such as 1-(2', 4'-Dihydroxy-5'-chlorophenyl)-3-arylpropane-1, 3-diones, which demonstrated antibacterial efficacy against both gram-negative and gram-positive bacteria. This suggests potential use in the development of novel antibacterial agents (Sheikh, Ingle, & Juneja, 2009).
Herbicidal and Fungicidal Properties
Qadeer et al. (2007) reported on 3-(dichlorophenyl)isocoumarins, which showed significant herbicidal and fungicidal activities. These findings indicate potential applications in agriculture for pest control (Qadeer, Rama, Fan, Liu, & Liu, 2007).
Material Science and Crystallography
Zhao et al. (2009) synthesized a compound with structural similarities to 3-(3,4-Dichlorophenyl)-3-hydroxypropanenitrile and analyzed its crystal structure, indicating applications in material science and crystallography (Zhao, Jin-Hao, Zhou, Yong, Xu, Xu-hui, Cheng, Jing-li, & Zhu, Guo-Nian, 2009).
Conductive Polymer Films
Research by Zhu et al. (2011) on the fabrication of conductive polymer films, utilizing components like 3,4-ethylenedioxythiophene, suggests potential applications in electronics and materials science (Zhu, Gao, Li, Yin, & Wang, 2011).
Photodegradation Studies
Czaplicka and Kaczmarczyk (2006) studied the photodegradation of chlorophenols, which could be relevant for environmental science and pollution control (Czaplicka & Kaczmarczyk, 2006).
Mechanism of Action
Target of Action
It’s structurally similar to propanil, an anilide herbicide . Propanil’s main use is for the control of broad-leaved and grass weeds in rice, and its mode of action is via the inhibition of Hill reaction in photosynthetic electron transfer (photosystem II [PSII]) .
Mode of Action
Based on its structural similarity to propanil, it might also inhibit the hill reaction in photosynthetic electron transfer (photosystem ii [psii]) . This interrupts the photosynthetic electron transport chain, thus reducing the ability of the plant to turn light energy into chemical energy .
Biochemical Pathways
As a potential psii inhibitor, it could disrupt the photosynthetic electron transport chain, affecting the plant’s ability to convert light energy into chemical energy .
Pharmacokinetics
Similar compounds like propanil are primarily metabolized in the liver and excreted renally .
Result of Action
As a potential psii inhibitor, it could lead to a reduction in the plant’s ability to convert light energy into chemical energy, affecting growth and development .
Action Environment
Similar compounds like propanil have been noted for their persistence in soil and aquatic environments . Factors such as temperature, pH, and presence of other organisms could potentially influence its action and stability.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3-(3,4-Dichlorophenyl)-3-hydroxypropanenitrile are not well-documented in the literature. Based on its structure, it can be hypothesized that it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions would depend on the specific molecular context and could involve hydrogen bonding, hydrophobic interactions, or even covalent bonding .
Cellular Effects
The cellular effects of this compound are currently unknown. Given its potential to interact with various biomolecules, it could influence cell function in several ways. For instance, it might impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is plausible that the effects of this compound could change over time, depending on its stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been reported. Like many compounds, its effects could vary with dosage, with potential threshold effects observed at certain concentrations and possible toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized. Given its structure, it could potentially interact with various enzymes or cofactors and influence metabolic flux or metabolite levels .
Transport and Distribution
It could potentially interact with various transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
It could potentially be directed to specific compartments or organelles based on any targeting signals or post-translational modifications .
properties
IUPAC Name |
3-(3,4-dichlorophenyl)-3-hydroxypropanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2NO/c10-7-2-1-6(5-8(7)11)9(13)3-4-12/h1-2,5,9,13H,3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPTNXEHDMZHGOJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(CC#N)O)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

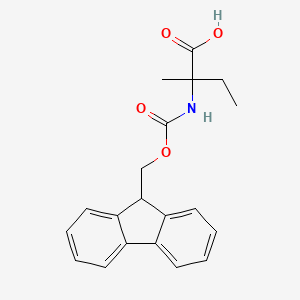

![4-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2379584.png)



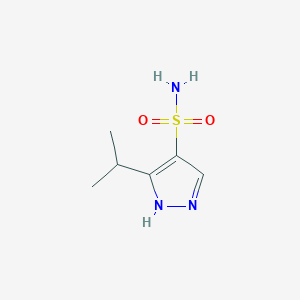
![3-{[3-(Hydroxymethyl)phenyl]sulfanyl}-1-methylpyrrolidin-2-one](/img/structure/B2379594.png)
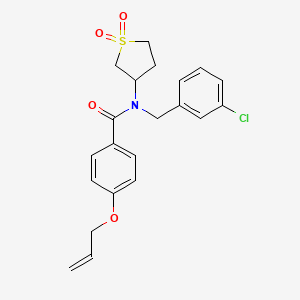
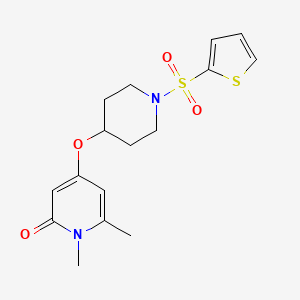
![tert-butyl 3-(8-chloro-11-oxo-2,3,4,11-tetrahydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2-carbonyl)piperidine-1-carboxylate](/img/structure/B2379599.png)
![(4-Methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine](/img/structure/B2379600.png)
![(E)-3-(4-Fluorophenyl)-2-(4,6,7,8-tetrahydrofuro[3,2-c]azepine-5-carbonyl)prop-2-enenitrile](/img/structure/B2379603.png)
